4-Methoxypyridine-3-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

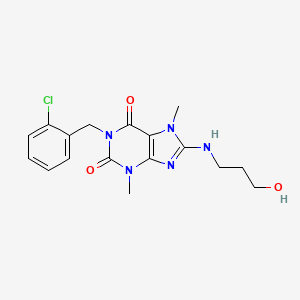

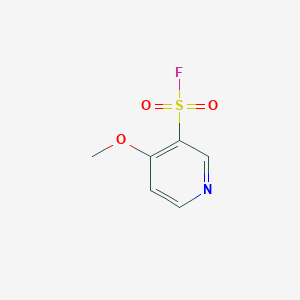

4-Methoxypyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 2137698-57-6 . It has a molecular weight of 191.18 . The IUPAC name for this compound is this compound . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually in the form of a powder .

Synthesis Analysis

Sulfonyl fluorides, such as this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method represents a significant advancement over traditional methods, which often focus on the fluoride–chloride exchange from the corresponding sulfonyl chlorides .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6FNO3S/c1-11-5-2-3-8-4-6 (5)12 (7,9)10/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of its structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, sulfonyl fluorides in general are known to participate in a variety of chemical reactions. For instance, they can undergo direct fluorosulfonylation with fluorosulfonyl radicals .It is typically stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 191.18 .

Scientific Research Applications

Atom-Economical Synthesis

Researchers have developed new reagents, such as (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF), for constructing enaminyl sulfonyl fluoride (N-ESF) under mild and environmentally benign conditions, producing CH3OH as the sole byproduct. This protocol offers highly atom-economical access to diverse N-ESF compounds (Min Liu, Wenjian Tang, Hua-Li Qin, 2023).

Radiopharmaceutical Labeling

4-Methoxypyridine-3-sulfonyl fluoride derivatives have been utilized in the development of new fluoropyridine-based maleimide reagents for the prosthetic labeling of peptides and proteins, facilitating the synthesis of radiopharmaceuticals for positron emission tomography (PET) imaging (B. de Bruin et al., 2005).

Automated Synthesis for PET Imaging

An automated synthesis procedure has been developed for 11β-methoxy-4,16α-[16α-18F]difluoroestradiol (4F-M[18F]FES), demonstrating potential for improved PET imaging of estrogen receptor densities in breast cancer patients. This research underscores the importance of this compound analogs in radiopharmaceutical production (Naseem Ahmed et al., 2007).

Direct One-Step 18F-Labeling of Peptides

Advancements in the direct one-step 18F-labeling of peptides via nucleophilic aromatic substitution have been achieved, simplifying the synthesis of [18F]-labeled prosthetic groups and enhancing the efficiency of radiolabeling for biomolecules. This method leverages the reactivity of similar sulfonyl fluoride derivatives for nucleophilic [18F]-fluorination of biomolecules under mild conditions (Jessica Becaud et al., 2009).

Synthesis of Fluoropyridines

An efficient method for the synthesis of fluoropyridines via the fluorodenitration reaction, mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, has been reported. This method is general for 2- or 4-nitro-substituted pyridines and can also undergo hydroxy- and methoxydenitration, indicating the versatility of this compound in heterocyclic chemistry (S. Kuduk et al., 2005).

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement associated with it is H314, which means it causes severe skin burns and eye damage . Various precautionary statements are associated with this compound, including P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

Future Directions

While specific future directions for 4-Methoxypyridine-3-sulfonyl fluoride are not mentioned in the search results, the field of sulfonyl fluorides is advancing rapidly. Direct fluorosulfonylation with fluorosulfonyl radicals, for instance, has emerged as a new and efficient method for producing sulfonyl fluorides . This suggests that future research may continue to explore and refine these methods, potentially opening up new possibilities for the synthesis and application of compounds like this compound.

properties

IUPAC Name |

4-methoxypyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S/c1-11-5-2-3-8-4-6(5)12(7,9)10/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKRAPOIBZOMMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2556980.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-chloro-4-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2556989.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2556993.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzylthio)acetamide](/img/structure/B2556995.png)

![(5-Chloro-6-fluoropyridin-3-yl)-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B2557000.png)